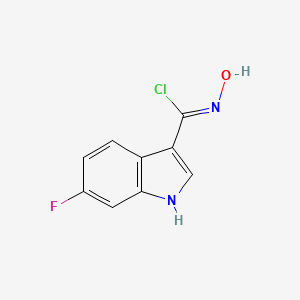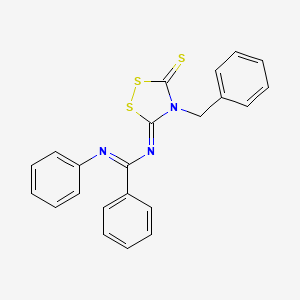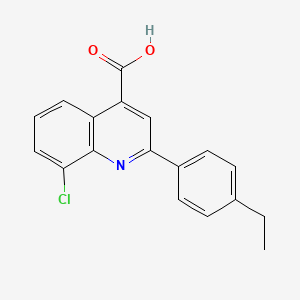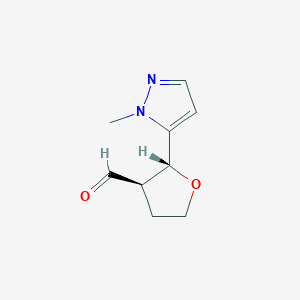
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrahydrofuran derivatives and has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde is complex and involves multiple pathways. One of the primary mechanisms of action is the inhibition of various enzymes involved in the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, a key mediator of inflammation. Additionally, (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde has been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and division.
Biochemical and physiological effects:
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde has been shown to exhibit potent anti-inflammatory and anti-cancer activities. This compound has been shown to inhibit the activity of various enzymes involved in the inflammatory response, including COX-2. Additionally, (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. This compound has also been shown to exhibit potent antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde in lab experiments is its potent anti-inflammatory and anti-cancer activities. Additionally, this compound has been shown to exhibit potent antioxidant activity, which may be beneficial in various experimental settings. However, one of the limitations of using this compound is its complex mechanism of action, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde. One area of interest is the development of new synthetic methods for this compound, which may improve its purity and yield. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential targets in various biological pathways. Finally, the potential applications of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde in drug discovery and development should be explored further, as this compound has shown promising results in preclinical studies.
Métodos De Síntesis
The synthesis of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde involves a multi-step process that requires advanced chemical knowledge and laboratory equipment. One of the most commonly used methods for synthesizing this compound is the reaction between tetrahydrofuran and pyrazole in the presence of a suitable aldehyde. This reaction is usually carried out under controlled conditions, and the purity of the final product is assessed using various analytical techniques.
Aplicaciones Científicas De Investigación
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use in medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and anti-cancer activities. Additionally, this compound has been used to study the mechanism of action of various biological processes, including enzyme inhibition and protein binding.
Propiedades
IUPAC Name |
(2R,3R)-2-(2-methylpyrazol-3-yl)oxolane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(2-4-10-11)9-7(6-12)3-5-13-9/h2,4,6-7,9H,3,5H2,1H3/t7-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYDHBQPGZPIHK-IONNQARKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCO2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2692220.png)

![(1-Methylpyrazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2692222.png)
![4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2692223.png)
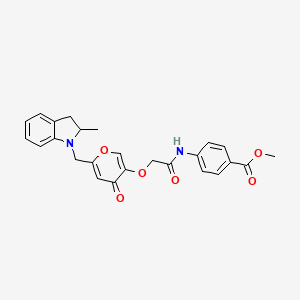
![N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide](/img/structure/B2692225.png)
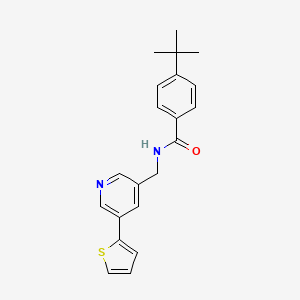
![1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2692235.png)
![N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2692236.png)
